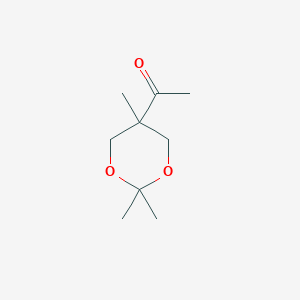
5-Acetyl-2,2,5-trimethyl-1,3-dioxane
Descripción general
Descripción
5-Acetyl-2,2,5-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
5-Acetyl-2,2,5-trimethyl-1,3-dioxane serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in substitution and acylation reactions makes it useful for creating more complex molecular structures. For instance:
- Synthesis of Dioxane Derivatives : The compound can be used to create derivatives with potential applications in pharmaceuticals and agrochemicals.
- Formation of Biologically Active Compounds : Its structural features allow for modifications that can lead to compounds with enhanced biological activity.
Preliminary Biological Interactions
Research indicates that this compound may interact with biomolecules such as enzymes or receptors. These interactions could potentially modulate biological pathways relevant to therapeutic applications. Initial studies suggest that compounds within this chemical class might exhibit pharmacological effects that warrant further investigation .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of related dioxane derivatives. The results indicated that certain modifications to the dioxane structure could enhance antitumor activity against various cancer cell lines. Although specific data on this compound is limited, these findings suggest a promising avenue for future research focusing on its potential as an anticancer agent .
Case Study 2: Flavoring Agent Research
Another application of related compounds has been in the food industry as flavoring agents. Research has shown that dioxane derivatives can impart creamy and buttery flavors. While this compound itself has not been directly studied for flavoring purposes, its structural similarities to known flavor compounds suggest potential applications in food science .
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanone |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(4)5-11-8(2,3)12-6-9/h5-6H2,1-4H3 |
Clave InChI |
CSDVFXFHWAPAFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(COC(OC1)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













